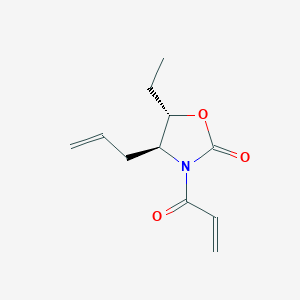![molecular formula C9H4ClF2NO3 B15207134 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound that contains both an oxazole ring and a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(difluoromethoxy)benzo[d]oxazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.
Oxidation and reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives of the oxazole ring.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzo[d]oxazole-4-carbonyl chloride
- 2-Ethoxybenzo[d]oxazole-4-carbonyl chloride
- 2-(Trifluoromethoxy)benzo[d]oxazole-4-carbonyl chloride
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H4ClF2NO3 |
|---|---|
Poids moléculaire |
247.58 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)4-2-1-3-5-6(4)13-9(15-5)16-8(11)12/h1-3,8H |
Clé InChI |
PCPIKYXATANMFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)



![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)







![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)
![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
